5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid

Description

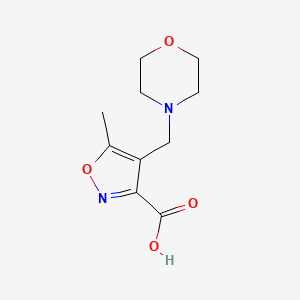

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a morpholin-4-ylmethyl group at position 4, and a carboxylic acid moiety at position 3 (Figure 1). This structure is of interest in medicinal chemistry due to its resemblance to bioactive isoxazole derivatives, such as those with immunosuppressive or enzyme-inhibitory properties .

Properties

IUPAC Name |

5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12/h2-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEQFPZKRLFAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . This method is efficient and environmentally friendly.

Industrial Production Methods

Industrial production of isoxazole derivatives typically employs large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group enables classic derivatization reactions:

Key observation: The steric hindrance from the morpholinylmethyl group limits reaction rates in nucleophilic substitutions compared to simpler isoxazolecarboxylic acids .

Electrophilic Substitution

The electron-deficient isoxazole ring undergoes regioselective substitutions:

-

Nitration : Occurs at position 5 of the isoxazole when using HNO₃/H₂SO₄, though yields are moderate (≤50%) due to competing decomposition .

-

Halogenation : Bromination with NBS in CCl₄ selectively targets position 3 but requires anhydrous conditions .

Catalytic Rearrangements

Under Ru(II) catalysis ([RuCl₂( p-cymene)]₂, MeCN/DMSO), the compound undergoes non-decarboxylative rearrangements via a proposed vinyl Ru-nitrenoid intermediate (Fig. 1) :

-

Key Step : Intramolecular H-bonding between the carboxylic acid and morpholine oxygen stabilizes intermediates, suppressing decarboxylation .

-

Outcome : Forms pyrazole/isoxazole-4-carboxylic acid derivatives (e.g., 3a–3o ) in 49–71% isolated yields (Scheme 2) .

Morpholine Substituent Reactivity

The morpholine group participates in:

| Reaction | Conditions | Outcome |

|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Quaternary ammonium salts (unstable under basic conditions) |

| Oxidation | mCPBA, CH₂Cl₂, 0°C | Morpholine N-oxide (requires low temps to avoid ring cleavage) |

Key Mechanistic Insights

-

Ru-Catalyzed Pathways : DFT studies suggest a Ru-nitrenoid intermediate (B , Fig. 2) forms during ring-opening, with H-bonding dictating reaction trajectory (decarboxylative vs. non-decarboxylative) .

-

Steric Effects : The 4-morpholinylmethyl group impedes π-stacking in solid-state interactions, favoring intramolecular H-bonding (C—H⋯O distance: 2.42 Å).

Scale-Up Considerations

-

Purification : Chiral SEC (Chiralpak AD-H) resolves diastereomers (e.g., Fr-1 vs. Fr-2 in Example 25–26) .

Reaction Optimization Data

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

One of the primary applications of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid is as a building block in organic synthesis. It can be utilized to create more complex molecular architectures through various chemical reactions. The compound is known to undergo:

- Oxidation : Transforming it into different derivatives.

- Reduction : Modifying functional groups within the molecule.

- Substitution : Allowing for the introduction of new substituents on the isoxazole ring.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to carboxylic acid derivatives | Potassium permanganate |

| Reduction | Alters functional groups | Lithium aluminum hydride |

| Substitution | Introduces new substituents | Various nucleophiles |

Biological Applications

Enzyme Inhibition Studies

Research has shown that this compound exhibits potential as an enzyme inhibitor, particularly in studies involving pyrophosphatases, which are crucial for energy metabolism in protozoan pathogens like Plasmodium falciparum (the causative agent of malaria). The compound has been identified as a fragment hit leading to the discovery of small inhibitors with promising IC50 values ranging from 6–10 μM in biochemical assays .

Case Study: Antiparasitic Activity

In a study focusing on membrane-bound pyrophosphatases, derivatives of isoxazole were evaluated for their ability to inhibit the growth of Plasmodium falciparum. The results indicated that modifications to the isoxazole core could enhance potency and selectivity against these targets, highlighting its therapeutic potential in combating malaria .

Medicinal Chemistry

Anticancer and Antimicrobial Research

The compound has also been investigated for its potential therapeutic applications as an anticancer and antimicrobial agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Table 2: Therapeutic Potential of this compound

| Application | Target Disease/Condition | Observed Activity |

|---|---|---|

| Anticancer | Various cancer types | Enzyme inhibition |

| Antimicrobial | Bacterial infections | Growth inhibition |

Industrial Applications

Material Development

In industrial chemistry, this compound serves as a precursor for developing new materials and chemical processes. Its unique properties make it suitable for formulating specialty chemicals used in various applications.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring and morpholine group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ primarily in the substituent at position 4 of the isoxazole ring. A comparative analysis is provided below:

Table 1: Physicochemical and Structural Comparison

Key Observations :

- Morpholine vs.

- Pyrazole Substituent : The pyrazole derivative’s dual nitrogen atoms may enhance binding to biological targets via π-π stacking or metal coordination .

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., p-tolyl) increase rigidity and hydrophobicity, which could influence pharmacokinetics .

Biological Activity

5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid (CAS Number: 893750-08-8) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

Molecular Formula: C₁₀H₁₄N₂O₄

Molecular Weight: 226.23 g/mol

Structure: The compound features an isoxazole ring, a morpholine group, and a carboxylic acid functional group, which contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The isoxazole moiety enhances the compound's ability to bind to various molecular targets, modulating their activity. Key mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various disease models.

- Protein Interactions: Its unique structure allows for interactions with proteins involved in critical biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound also shows promising antibacterial and antifungal activities. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial effects, making it a candidate for further development in treating infections.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate heat shock proteins has been highlighted as a mechanism for neuroprotection.

Comparative Analysis with Similar Compounds

When compared to other isoxazole derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

| Compound | Activity |

|---|---|

| 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid | Similar structural features; anticancer activity |

| 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles | Exhibits similar biological activities |

Case Studies and Research Findings

- Anticancer Research: A study explored the effects of the compound on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Testing: In a comparative study of various isoxazole derivatives, this compound showed superior activity against resistant bacterial strains.

- Neuroprotective Study: Research indicated that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential for treating conditions like Alzheimer's disease.

Q & A

Q. Basic Research Focus

- Solvent Screening : Test mixed solvents (e.g., EtOH/H2O or DCM/hexane) to promote slow nucleation.

- Temperature Gradients : Use vapor diffusion at 4°C to grow single crystals.

- Additives : Introduce trace morpholine or acetic acid to stabilize hydrogen bonds in the crystal lattice .

How can the compound’s stability under physiological conditions be assessed for pharmacological studies?

Q. Advanced Research Focus

- pH Stability : Incubate in buffers (pH 1–9) and analyze degradation via UPLC-UV at 24/48/72 hours.

- Oxidative Stress : Expose to H2O2 or liver microsomes to simulate metabolic breakdown.

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation pathways .

What are the key considerations for designing SAR studies on analogs of this compound?

Q. Advanced Research Focus

- Core Modifications : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects.

- Substituent Scanning : Introduce halogens or methyl groups at the 5-position of the isoxazole to probe hydrophobic interactions.

- Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural features with bioactivity .

How can researchers reconcile discrepancies between theoretical and experimental pKa values for the carboxylic acid group?

Q. Advanced Research Focus

- Method 1 : Measure pKa via potentiometric titration in aqueous/organic solvent mixtures.

- Method 2 : Compute pKa using COSMO-RS or DFT-based solvation models to account for solvent effects.

- Method 3 : Compare with structurally similar compounds (e.g., 3-phenylisoxazole-4-carboxylic acid derivatives) to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.